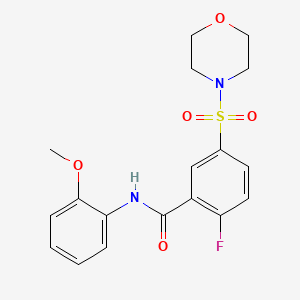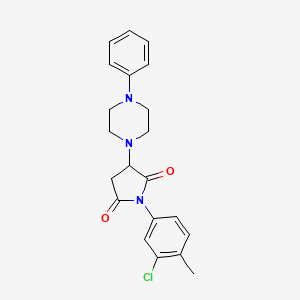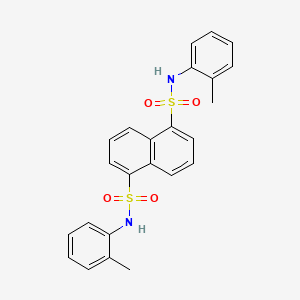
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide, also known as GSK-J4, is a chemical compound that has been extensively studied in the field of epigenetics. It is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a crucial role in regulating gene expression.
作用机制
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide works by binding to the active site of LSD1 and inhibiting its enzymatic activity. LSD1 is a histone demethylase that removes methyl groups from lysine residues on histone proteins, which can result in changes in gene expression. By inhibiting LSD1, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide can alter gene expression patterns and affect various biological processes.
Biochemical and Physiological Effects
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been shown to induce apoptosis and inhibit cell proliferation. In leukemia cells, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been shown to induce differentiation and inhibit self-renewal. N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has also been shown to enhance synaptic plasticity and improve cognitive function in animal models.
实验室实验的优点和局限性
One of the main advantages of using N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide in lab experiments is its specificity for LSD1. This allows researchers to investigate the role of LSD1 in various biological processes without affecting other histone demethylases. However, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
未来方向
There are several future directions for research on N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide. One area of interest is the development of more potent and selective LSD1 inhibitors. Another area of interest is the investigation of the role of LSD1 in other biological processes, such as metabolism and aging. Additionally, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide could be used in combination with other drugs to enhance their efficacy in treating various diseases.
合成方法
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide can be synthesized using a multistep process that involves the reaction of 4-hydroxybenzoic acid with 1,3-dioxo-octahydro-2H-isoindole-2-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting compound is then treated with hydroxylamine hydrochloride and sodium acetate to yield N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide.
科学研究应用
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been widely used in scientific research to investigate the role of LSD1 in various biological processes. It has been shown to inhibit the growth of cancer cells and induce differentiation in leukemia cells. N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has also been used to study the role of LSD1 in neural development and synaptic plasticity. Additionally, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been used in the field of immunology to investigate the role of LSD1 in regulating the immune response.
属性
IUPAC Name |
N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-10-7-5-9(6-8-10)13(19)16-17-14(20)11-3-1-2-4-12(11)15(17)21/h5-8,11-12,18H,1-4H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXOLYDEFHKNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-4-hydroxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

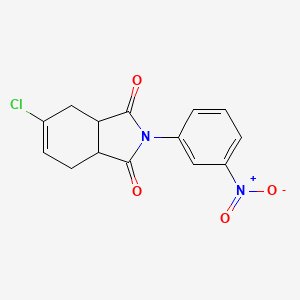
![N-(3-chloro-2-methylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4988708.png)
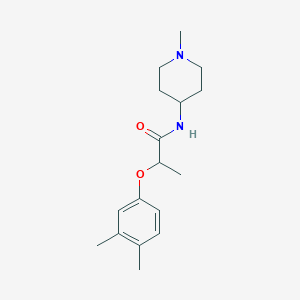

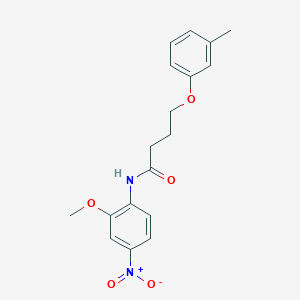
![N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B4988734.png)
![N-(tert-butyl)-3-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4988739.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4988743.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4988758.png)
![N~2~-(3-chlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4988763.png)
![1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate](/img/structure/B4988764.png)
